Journal Name:Materials Horizons
Journal ISSN:2051-6347
IF:15.717
Journal Website:http://pubs.rsc.org/en/journals/journalissues/mh#!recentarticles&adv
Year of Origin:0
Publisher:
Number of Articles Per Year:119
Publishing Cycle:
OA or Not:Not
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01198D
Despite the substantial progress made, the responsiveness of thermo-responsive materials upon various thermal fields is still restricted to monochromatic visualization with single-wavelength light emission. This stems from a poor understanding of the photophysical processes within the materials and the unvarying optical performance of luminescent centers’ response to various ambient temperatures. Conventional techniques to assess the inhomogeneities of thermal fields can be time-consuming, require specialized equipment and suffer from inaccuracy due to the inevitable interference from background signals, especially at high temperature. To this end, we overcome these limitations for the first time, to flexibly visualize temperature inhomogeneities by developing a thermochromic smart material, SrGa12−xAlxO19:Dy3+. Two distinct modes of thermochromic properties (steady-state temperature-dependent luminescence and thermally stimulated luminescence) are investigated. It is revealed that the abundant colors (from yellow, green to red) and amazing color-changing features are due to the superior optical integration of the host (SrGa12−xAlxO19) and dopant (Dy3+) emissions under specific thermal stimulations. We suggest that this thermo-responsive smart material can be used to realize highly efficient and simple visualization of invisible thermal distribution in industry and beyond.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH90071A
A graphical abstract is available for this content
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH90067C
Correction for ‘A super-high brightness and excellent colour quality laser-driven white light source enables miniaturized endoscopy’ by Shuxing Li et al., Mater. Horiz., 2023, 10, 4581–4588, https://doi.org/10.1039/D3MH01170D.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01241G
Widening the photoresponse range while enhancing the electrical properties of semiconductors could reduce the complexity and cost of photodetectors or increase the power conversion efficiency of solar cells. Surface doping through charge transfer with organic species is one of the most effective and widely used approaches to achieve this aim. It usually features easier preparation over other doping methods but is still limited by the low physicochemical stability and high cost of the used organic species or low improvement of electrical properties. This work shows unprecedented surface doping of semiconductors with highly stable, easily obtained, and strong electron-accepting viologen components, realizing the significant improvement of both the photoresponse range and conductivity. Coating the chalcogenide semiconductor KGaS2 with dimethyl viologen dichloride (MV) yields a charge-transfer complex (CTC) on the surface, which broadens the photoresponse range by nearly 300 nm and improves the conductivity by 5 orders of magnitude. The latter value surpasses all records obtained by surface doping through charge transfer with organic species.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH90058D
Correction for ‘A wearable colorimetric sweat pH sensor-based smart textile for health state diagnosis’ by Ji-Hwan Ha et al., Mater. Horiz., 2023, 10, 4163–4171, https://doi.org/10.1039/d3mh00340j.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH00679D
Electronic skin (e-skin) is one of the most important components of future wearable electronic devices, whose sensing performances can be improved by constructing micropatterns on its sensitive layer. However, in traditional e-skins it is difficult to balance sensitivity and the pressure sensing range, and most micropatterns are generally prepared by some complex technologies. Herein, mushroom-mimetic micropatterns with 3D hierarchical architecture and an interdigital electrode are facilely prepared. The micropatterned sensitive layer is further developed through spraying carbon nanotube (CNT) dispersion on the thermoplastic polyurethane (TPU) film with mushroom-mimetic micropatterns (denoted as MMTC). Thanks to the “interlocking effect” between mushroom-mimetic micropatterns and the interdigital electrode in the as-prepared MMTC/interdigital electrode e-skin, the e-skin exhibits a high sensitivity (up to 600 kPa−1), a wide pressure sensing range (up to 150 kPa), a short response time (<20 ms) and excellent durability (15 000 cycles). The MMTC/interdigital electrode e-skin is capable of precisely monitoring health conditions via the as-acquired physiological parameters in real time. Moreover, such e-skins can be used to monitor gestures wirelessly, sense the trajectory of pressure stimuli and recognize Morse code under water. This study provides a cost-efficient, facile strategy to design e-skin for future-oriented wearable intelligent systems.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01237A
Simultaneously optimizing the d-band center of the catalyst and the mass/charge transport processes during the oxygen catalytic reaction is an essential but arduous task in the pursuit of creating effective and long-lasting bifunctional oxygen catalysts. In this study, a Fe–Co/Mo2C@N-doped carbon macroporous nanoframe was successfully synthesized via a facile “conformal coating and coordination capture” pyrolysis strategy. As expected, the resulting heterogeneous electrocatalyst exhibited excellent reversible oxygen electrocatalytic performance in an alkaline medium, as demonstrated by the small potential gap of 0.635 V between the operating potential of 1.507 V at 10 mA cm−2 for the oxygen evolution reaction and the half-wave potential of 0.872 V towards the oxygen reduction reaction. Additionally, the developed Zn–air battery employing the macroporous nanoframe heterostructure displayed an impressive peak power density of 218 mW cm−2, a noteworthy specific capacity of 694 mA h gZn−1, and remarkable charging/discharging cycle durability. Theoretical calculations confirmed that the built-in electric field between the Fe–Co alloy and Mo2C semiconductor could induce advantageous charge transport and redistribution at the heterointerface, contributing to the optimization of the d-band center of the nanohybrid and ultimately leading to a reduction in the reaction energy barrier during catalytic processes. The exquisite macroporous nanoframe facilitated the rapid transport of ions and charges, as well as the smooth access of oxygen to the internal active site. Thus, the presented unique electronic structure regulation and macroporous structure design show promising potential for the development of robust bifunctional oxygen electrodes.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01359F
Thermally conductive materials (TCMs) are highly desirable for thermal management applications to tackle the “overheating” concerns in the electronics industry. Despite recent progress, the development of high performance TCMs integrated with an in-plane thermal conductivity (TC) higher than 50.0 W (m K)−1 and a through-plane TC greater than 10.0 W (m K)−1 is still challenging. Herein, self-standing liquid metal@boron nitride (LM@BN) bulks with ultrahigh in-plane TC and through-plane TC were reported for the first time. In the LM@BN bulks, LM could serve as a bonding and thermal linker among the oriented BN platelets, thus remarkably accelerating heat transfer across the whole system. Benefiting from the formation of a unique structure, the LM@BN bulk achieved an ultrahigh in-plane TC of 82.2 W (m K)−1 and a through-plane TC of 20.6 W (m K)−1, which were among the highest values ever reported for TCMs. Furthermore, the LM@BN bulks exhibited superior compressive and leakage-free performances, with a high compressive strength (5.2 MPa) and without any LM leakage even after being crushed. It was also demonstrated that the excellent TCs of the LM@BN bulks made them effectively cool high-power light emitting diode modules. This work opens up one promising pathway for the development of high-performance TCMs for thermal management in the electronics industry.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01369C
Energy harvesters based on the tribovoltaic effect that can convert mechanical energy into electricity offer a potential solution for the energy supply of decentralized sensors. However, a substantial disparity in output current, exceeding 106 times, exists between micro- and macro-contact tribovoltaic nanogenerators (TVNGs). To tackle this challenge, we develop a quantification method to determine the effective contact efficiency of conventional large-scale TVNGs, revealing a mere 0.038% for a TVNG of 1 cm2. Thus, we implement an optimization strategy by contact interface design resulting in a remarkable 65-fold increase in effective contact efficiency, reaching 2.45%. This enhancement leads to a current density of 23 A m−2 and a record-high charge density of 660 mC m−2 for the TVNG based on Cu and p-type silicon. Our study reveals that increasing the effective contact efficiency will not only address the existing disparities but also have the potential to significantly enhance the output current in future advancements of large-scale TVNGs.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01035J
Amorphous oxides show great prospects in revolutionizing memristors benefiting from their abundant non-stoichiometric composition. However, an in-depth investigation of the memristive characteristics in amorphous oxides is inadequate and the resistive switching mechanism is still controversial. In this study, aiming to clearly understand the gradual conductance modulation that is deeply bound to the evolution of defects—mainly oxygen vacancies, forming-free memristors based on amorphous ZnAlSnO are fabricated, which exhibit high reproducibility with an initial low-resistance state. Pulse depression reveals the logarithmic–exponential mixed relaxation during RESET owing to the diffusion of oxygen vacancies in orthogonal directions. The remnants of conductive filaments formed through aggregation of oxygen vacancies induced by high-electric-field are identified using ex situ TEM. Especially, the conductance of the filament, including the remnant filament, is larger than that of the hopping conductive channel derived from the diffusion of oxygen vacancies. The Fermi level in the conduction band rationalizes the decay of the high resistance state. Rare oxidation-migration of Au occurs upon device failure, resulting in numerous gold nanoclusters in the functional layer. These comprehensive revelations on the reorganization of oxygen vacancies could provide original ideas for the design of memristors.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01337E
Organic upconversion devices (UCDs) are a cutting-edge technology and hot topic because of their advantages of low cost and convenience in the important applications of near-infrared (NIR) detection and imaging. However, to realize utilization of triplet excitons (T1), previous UCDs have the drawback of heavily relying on toxic and costly heavy-metal-doped emitters. More importantly, due to poor performance of the detecting unit and/or emitting unit, improving their detectivity (D*) and photon-to-photon conversion efficiency (ηp–p) is still a challenge for real applications. Here, we report a high-performance dual-functional purely organic UCD that has an outstanding D* approaching 1013 Jones and a high ηp–p of 20.1% in the NIR region, which are some of the highest values among those reported for UCDs. The high performance is credited to the excellent D* of the detecting unit, exceeding 1014 Jones, and is also attributed to efficient T1 utilization via a dual reverse intersystem crossing channel and high optical out coupling achieved via a high horizontal dipole ratio in the emitting unit. The high D* and ηp–p enable the UCD to detect 850 nm light at as little as 0.29 μW cm−2 and with a high display contrast of over 70 000 : 1, significantly improving the potential of practical applications of UCDs in NIR detection and imaging. Furthermore, a fast rise time and fall time of 8.9 and 14.8 μs are also achieved. Benefiting from the high performance, consequent applications of low-power pulse-state monitoring and fine-structure bio-imaging are successfully realized with high quality results by using our organic UCDs. These results demonstrate that our design not only eliminates dependence of UCDs on heavy-metal emitters, but also takes their performance and applications to a high level.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01130E
It is a promising pathway to use anions to regulate electronic structures, reasonably design and construct highly efficient catalysts for water splitting. Herein, a N-regulated Co cluster catalyst confined in carbon nanotubes, N-Co NCNTs, was constructed successfully. Nitrogen anions played a crucial role in optimizing the electronic structures of Co clusters and enhancing localization of electrons, resulting in polarized cobalt clusters. The N-induced electronic localization and the resulting polarized Co clusters are responsible for the improvement of catalytic activity. N-Co NCNTs exhibited ultra-low overpotentials of 178 mV and 92 mV for the OER and HER to achieve 10 mA cm−2 in an alkaline electrolyte, respectively. Its long-term catalytic durability is mainly attributed to the obstacle to the surface oxidation of Co clusters caused by N-regulation. N-Co NCNTs maintained a stable current density for 160 h at 10 mA cm−2. DFT computations confirmed the decisive role played by nitrogen anions in regulating the electronic structure. This work provides a pathway for understanding and designing highly efficient anion-regulated catalysts.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01285A
Hybrid improper ferroelectricity is a useful tool to design ABO3/A′BO3 polar superlattices from non polar building blocks. In this study, we have designed high polarization-low switching barrier hybrid improper ferroelectric superlattices with efficient polarization, and polarization-magnetization switching properties above room temperature, using density functional theory and ab initio molecular dynamics simulations. Superlattices with a chemical formula of (AAlO3)m/(A′AlO3)n, where m/n = 1/1, 1/3, 3/1, 1/5 and 5/1, A, A′ = Lanthanide and Y cations are considered to outline the design principles behind polarization switching and (LaFeO3)3/(CeFeO3)1 is investigated for polarization-magnetization switching. We find that the unconventional switching paths via out-of-phase rotation QR− (a0a0c−) and tilt precession QTP always yield lower switching barrier compared to those via in-phase rotation QR+ (a0a0c+) and tilt QT (a−a−c0) of BO6 octahedra. Results from ab initio molecular dynamics simulations estimate the temperature at which the lowest energy barrier can be overcome. It is possible to tune the polarization switching barrier by tuning the tolerance factor, A,A′ cation radius mismatch and super lattice periodicity. For switching via QR−, the switching barrier varies exponentially with rotation angle, indicating how high switching barrier is expected for systems, away from cubic symmetry. We provide a recipe to overcome such a bottleneck by tuning superlattice periodicity. Finally, we have proposed the multiferroic device application concept through a proposed polarization-temperature hysteresis loop and magnetization switching.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH00736G
Achieving efficient electrical contacts in two-dimensional (2D) semiconductors is increasingly critical with the continuous scaling down of transistors. van der Waals (vdW) contacts with weak Fermi-level pinning are still hindered by the additional contact resistance due to weak interlayer coupling. Here, based on first-principles, we propose to exploit hydrogen-bonding interactions to intrinsically overcome the inherent vdW gap. Various metal/semiconductor heterojunctions with hydroxyl-terminated MXenes as the metal electrode demonstrate clean Ohmic contacts with ultralow contact resistance approaching the quantum limit via strong hydrogen-bonding of O–H⋯X (X = N, O, S, Se, etc.) at the interface. Hydrogen-bonding contacts are further shown to be an advantageous approach to achieve near-perfect N-type contacts for emerging 2D nitride, oxide, halide, and chalcogenide semiconductors that can simultaneously approach the modified Schottky–Mott limit. We finally discuss the general design concepts for hydrogen-bonding contacts, demonstrating their potential to go beyond vdW contacts in achieving ideal electrical contacts in 2D semiconductors.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01412F
Deformable electroluminescent devices (DELDs) with mechanical adaptability are promising for new applications in smart soft electronics. However, current DELDs still present some limitations, including having stimuli-insensitive electroluminescence (EL), untunable mechanical properties, and a lack of versatile stimuli response properties. Herein, a facile approach for fabricating in situ interactive and multi-stimuli responsive DELDs with optical/photothermal/mechanical tunability was proposed. A polyvinyl alcohol (PVA)/polydopamine (PDA)/graphene oxide (GO) adaptable hydrogel exhibiting optical/photothermal/mechanical tunability was used as the top ionic conductor (TIC). The TIC can transform from a viscoelastic state to an elastic state via a special freezing-salting out-rehydration (FSR) process. Meanwhile, it endows the DELDs with a photothermal response and thickness-dependent light shielding properties, allowing them to dynamically demonstrate “on” or “off” or “gradually change” EL response to various mechanical/photothermal stimuli. Thereafter, the DELDs with a viscoelastic TIC can be utilized as pressure-responsive EL devices and laser-engravable EL devices. The DELDs with an elastic TIC can withstand both linear and out-of-plane deformation, enabling the designs of various interactive EL devices/sensors to monitor linear sliders, human finger bending, and pneumatically controllable bulging. This work offers new opportunities for developing next-generation EL-responsive devices with widespread application based on adaptable hydrogel systems.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01062G
Silent speech interfaces have been pursued to restore spoken communication for individuals with voice disorders and to facilitate intuitive communications when acoustic-based speech communication is unreliable, inappropriate, or undesired. However, the current methodology for silent speech faces several challenges, including bulkiness, obtrusiveness, low accuracy, limited portability, and susceptibility to interferences. In this work, we present a wireless, unobtrusive, and robust silent speech interface for tracking and decoding speech-relevant movements of the temporomandibular joint. Our solution employs a single soft magnetic skin placed behind the ear for wireless and socially acceptable silent speech recognition. The developed system alleviates several concerns associated with existing interfaces based on face-worn sensors, including a large number of sensors, highly visible interfaces on the face, and obtrusive interconnections between sensors and data acquisition components. With machine learning-based signal processing techniques, good speech recognition accuracy is achieved (93.2% accuracy for phonemes, and 87.3% for a list of words from the same viseme groups). Moreover, the reported silent speech interface demonstrates robustness against noises from both ambient environments and users’ daily motions. Finally, its potential in assistive technology and human–machine interactions is illustrated through two demonstrations – silent speech enabled smartphone assistants and silent speech enabled drone control.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01148H
Welding is a key missing manufacturing technique in graphene science. Due to the infusibility and insolubility, reliable welding of macroscopic graphene materials is impossible using current diffusion-bonding methods. This work reports a pulsed laser welding (PLW) strategy allowing for directly and rapidly joining macroscopic 3D porous graphene materials under ambient conditions. Central to the concept is introducing a laser-induced graphene solder converted from a designed unique precursor to promote joining. The solder shows an electrical conductivity of 6700 S m−1 and a mechanical strength of 7.3 MPa, over those of most previously reported porous graphene materials. Additionally, the PLW technique enables the formation of high-quality welded junctions, ensuring the structural integrity of weldments. The welding mechanism is further revealed, and two types of connections exist between solder and base structures, i.e., intermolecular force and covalent bonding. Finally, an array of complex 3D graphene architectures, including lateral heterostructures, Janus structures, and 3D patterned geometries, are fabricated through material joining, highlighting the potential of PLW to be a versatile approach for multi-level assembly and heterogeneous integration. This work brings graphene into the laser welding club and paves the way for the future exploration of the exciting opportunities inherent in material integration and repair.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01399E
Metal film-based stretchable conductors are essential elements of flexible electronics for wearable, biomedical, and robotic applications, which require strain-insensitive high conductivity over a wide strain range and excellent cyclic stability. However, they suffer from serious electrical failure under monotonic and cyclic tensile loading at a small strain due to the uncontrolled film cracking behavior. Here, we propose a novel in-plane crack control strategy of engineering hierarchical microstructures to achieve outstanding electromechanical performance via harnessing the strain distribution in metal films. The wrinkles delay the crack initiation at undercuts which should be the most vulnerable sites during the stretching process. The surface protrusions/grooves/undercuts inhibit the crack propagation because of the effective strain redistribution. In addition, hierarchical microstructures significantly improve cyclic stability due to the strong interfacial adhesion and stable crack patterns. The metal film-based conductors exhibit ultrahigh strain-insensitive conductivity (1.7 × 107 S m−1), negligible resistance change (ΔR/R0 = 0.007) over an ultra-wide strain range (>200%), and excellent cyclic strain durability (>15 000 cycles at 100% strain). A range of metal films was explored to establish the universality of this strategy, including ductile copper and silver, as well as brittle molybdenum and high entropy alloy. We demonstrate the strain-insensitive electrical functionality of a metal film-based conductor in a flexible light-emitting diode circuit.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01138K
Information transduction via soft strain sensors under harsh conditions such as marine, oily liquid, vacuum, and extreme temperatures without excess encapsulation facilitates modern scientific and military exploration. However, most reported soft strain sensors struggle to meet these requirements, especially in complex environments. Herein, a class of fluorine-rich ionogels with tunable ultimate strain, high conductivity, and multi-environment tolerance are designed. Abundant ion窶電ipole and dipole窶電ipole interactions lead to excellent miscibility between the hydrophobic ionic liquid and the fluorinated polyacrylate matrix, as well as adhesion to diverse substrates in amphibious environments. The ionogel-based sensors, even in encapsulation-free form, exhibit stable operation with a negligible hysteresis (as low as 0.119%) and high sensitivity (gauge factor of up to 6.54) under amphibious conditions. Multi-environment sensing instances in contact and even contactless forms are also demonstrated. This study opens the door for the artificial syntheses of multi-environment tolerance ionic skins with robust sensing applications in soft electronics and robotics.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01327H
Self-assembly is a key guiding principle for the design of complex nanostructures. Substituted beta oligoamides offer versatile building blocks that can have inherent folding characteristics, offering geometrically defined functionalities that can specifically bind and assemble with predefined morphological characteristics. In this work hierarchical self-assembly is implemented based on metal coordinating helical beta-oligoamides crosslinked with transition metals selected for their favourable coordination geometries, Fe2+, Cu2+, Ni2+, Co2+, Zn2+, and two metalates, MoO42−, and WO42−. The oligoamide Ac-β3Aβ3Vβ3S-αHαHαH-β3Aβ3Vβ3A (3H) was designed to allow crosslinking via three distinct faces of the helical unit, with a possibility of forming three dimensional framework structures. Atomic force microscopy (AFM) confirmed the formation of specific morphologies that differ characteristically with each metal. X-Ray photoelectron spectroscopy (XPS) results reveal that the metal centres can be reduced in the final structures, confirming strong chemical interaction. Time of flight secondary ion mass spectrometry (ToF-SIMS) confirmed the spatial distribution of metals within the self-assembled networks, also revealing molecular fragments that confirm coordination to histidine and carboxyl moieties. The metalates MoO42− and WO42− were also able to induce the formation of specific superstructure morphologies. It was observed that assembly with either of nickel, copper, and molybdate form thin films, while cobalt, zinc, and tungstate produced specific three dimensional networks of oligoamides. Iron was found to form both a thin film and a complex hierarchical assembly with the 3H simultaneously. The design of the 3H substituted beta oligoamide to readily form metallosupramolecular frameworks was demonstrated with a range of metals and metalates with a degree of control over layer thicknesses as a function of the metal/metalate. The results validate and broaden the metallosupramolecular framework concept and establish a platform technology for the design of functional thin layer materials.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.60 | 52 | Science Citation Index Expanded | Not |
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